molecular formula C20H19NO2 B10843333 4-(2,5-Diphenyl-furan-3-yl)-morpholine

4-(2,5-Diphenyl-furan-3-yl)-morpholine

Cat. No.: B10843333
M. Wt: 305.4 g/mol
InChI Key: UIZBMSXOYPJXSV-UHFFFAOYSA-N
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Description

4-(2,5-Diphenyl-furan-3-yl)-morpholine is a synthetic organic compound characterized by a central furan ring substituted with two phenyl groups at the 2- and 5-positions, coupled with a morpholine moiety at the 3-position. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting nuclear receptors, such as the androgen receptor (AR) .

Properties

Molecular Formula

C20H19NO2

Molecular Weight

305.4 g/mol

IUPAC Name

4-(2,5-diphenylfuran-3-yl)morpholine

InChI

InChI=1S/C20H19NO2/c1-3-7-16(8-4-1)19-15-18(21-11-13-22-14-12-21)20(23-19)17-9-5-2-6-10-17/h1-10,15H,11-14H2

InChI Key

UIZBMSXOYPJXSV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(OC(=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(2,5-Diphenyl-furan-3-yl)-morpholine and related morpholine derivatives:

Compound Core Structure Substituents Molecular Features Reported Activity
This compound Furan + morpholine 2,5-diphenyl High aromaticity, moderate polarity Limited direct data; inferred AR modulation
VPC-14228 Thiazole + morpholine 4-phenylthiazol-2-yl Thiazole enhances π-stacking capacity AR ligand-binding domain (LBD) inhibition
VPC-14449 Thiazole + imidazole + morpholine 4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl Bromine atoms increase steric bulk/halogen bonding Splice-variant AR-V7 inhibition

Key Structural and Functional Insights

Core Heterocycle Differences: The furan in this compound offers a smaller, less polar heterocycle compared to the thiazole in VPC-14228 and VPC-14448. The imidazole in VPC-14449 introduces halogen substituents (bromine), which may improve target engagement via halogen bonding or steric effects. Notably, a synthesis error initially misassigned bromine positions (4,5 vs. 2,4), altering NMR spectra and activity .

Substituent Effects: The 2,5-diphenyl groups in the focal compound create a planar, hydrophobic surface, contrasting with the monophenyl group in VPC-14226. This could reduce solubility but enhance membrane permeability.

Biological Activity :

  • While direct data for this compound are unavailable, VPC-14228 and VPC-14449 demonstrate distinct AR-targeting profiles. VPC-14228 inhibits the AR ligand-binding domain, whereas VPC-14449 selectively targets AR-V7, a truncated splice variant resistant to conventional therapies .
  • The furan-based compound’s lack of halogen substituents may limit its ability to engage splice variants but could reduce off-target toxicity.

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